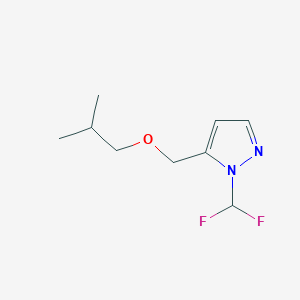

1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole

Beschreibung

BenchChem offers high-quality 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c1-7(2)5-14-6-8-3-4-12-13(8)9(10)11/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZREFNKYZCGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=CC=NN1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole Scaffold: Chemical Reactivity and Pharmacological Mechanism of Action in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, certain molecular fragments are rarely administered as standalone therapeutics; rather, they serve as highly privileged pharmacophores. 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is one such critical building block. Most frequently utilized in its activated form—1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride[1]—this scaffold is the cornerstone for synthesizing pyrazole-4-sulfonamides .

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual nature of this molecule's "mechanism of action." First, we will examine its chemical mechanism (scaffold reactivity and rational design). Second, we will explore the pharmacological mechanism of action of its downstream derivatives, which act as potent inhibitors of Carbonic Anhydrase IX (CA IX) and integrin pathways in oncology[2][3].

Structural Rationale & Chemical Mechanism

The architectural design of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is highly intentional, leveraging specific functional groups to optimize both chemical reactivity and downstream biological efficacy.

-

The Difluoromethyl Group (-CHF₂): Acting as a lipophilic bioisostere, the -CHF₂ moiety modulates the hydrogen bond donor/acceptor profile of the pyrazole ring. Causally, this substitution enhances metabolic stability against cytochrome P450-mediated oxidation compared to a standard methyl group, while simultaneously increasing the molecule's membrane permeability.

-

The Isobutoxymethyl Group: This bulky, branched ether provides necessary steric hindrance. In enzymatic active sites, this bulk forces the molecule to occupy specific hydrophobic pockets, thereby increasing target selectivity and reducing off-target binding.

-

The Sulfonyl Chloride Warhead (-SO₂Cl): In its primary synthetic application (CAS 1856018-55-7)[1], the sulfonyl chloride acts as a highly electrophilic center. It undergoes rapid nucleophilic acyl substitution with primary or secondary amines to generate stable sulfonamide libraries.

Visualization: Chemical Synthesis Workflow

Workflow of nucleophilic sulfonylation to generate pyrazole-4-sulfonamides.

Pharmacological Mechanism of Action (Downstream Derivatives)

Once the 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole scaffold is converted into a sulfonamide, it exhibits a profound pharmacological mechanism of action, primarily targeting the tumor microenvironment and cellular proliferation pathways[2].

Target A: Carbonic Anhydrase IX (CA IX) Inhibition via the "Dual-Tail" Strategy

CA IX is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors. It catalyzes the reversible hydration of CO₂ to bicarbonate and protons, maintaining an alkaline intracellular pH that promotes tumor survival and metastasis.

Pyrazole-4-sulfonamides derived from our core scaffold inhibit CA IX through a highly specific dual-tail mechanism [3]:

-

Zinc Coordination: The primary sulfonamide anion (-SO₂NH⁻) penetrates the deep catalytic cleft of CA IX, directly coordinating with the essential Zn²⁺ ion and displacing the catalytic water molecule. This halts the hydration of CO₂.

-

Tail Engagement: The 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole core acts as the "tail," interacting with the hydrophobic and hydrophilic halves of the active site entrance. The steric bulk of the isobutoxymethyl group prevents the molecule from fitting into the narrower active sites of off-target, ubiquitous cytosolic isoforms (CA I and CA II), ensuring high selectivity.

Consequence: Inhibition leads to rapid intracellular acidosis, catastrophic pH imbalance, and subsequent apoptosis in cancer cells (e.g., HCT-116 and SW-620 lines)[3].

Target B: Integrin α2β1 and Antiproliferative Pathways

Beyond CA IX, pyrazole-sulfonamide analogs (such as BTT 3033) act as selective inhibitors of integrin α2β1[4]. The mechanism involves binding to the α2I domain, which physically blocks the integrin from binding to collagen I. This disrupts cellular adhesion to the extracellular matrix, triggering anoikis (a form of programmed cell death induced by anchorage-dependent cells detaching from the surrounding extracellular matrix).

Visualization: CA IX Inhibition & Apoptosis Pathway

Mechanism of CA IX inhibition by pyrazole-sulfonamides inducing apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls and causality-driven steps.

Protocol 1: Synthesis of Pyrazole-4-Sulfonamide Libraries

Objective: Convert the sulfonyl chloride building block into an active sulfonamide.

-

Preparation: Dissolve the target primary/secondary amine (2.7 mmol) in 5 volumes of anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.85 mmol) to the solution.

-

Causality: DIPEA is a non-nucleophilic base. It is strictly required to scavenge the HCl byproduct generated during the reaction. Without it, the amine would protonate, losing its nucleophilicity and stalling the reaction.

-

-

Electrophile Introduction: Slowly add 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in DCM at 25–30 °C[5].

-

Self-Validation Step (Reaction Monitoring): Stir for 16 hours. Monitor the reaction via LC-MS and TLC. Validation criteria: The reaction is only deemed complete when the distinct LC-MS peak corresponding to the sulfonyl chloride starting material completely disappears. If the peak persists, additional amine/base must be titrated.

-

Quenching: Add 10 volumes of cold water to quench unreacted electrophiles, followed by organic extraction and purification.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA IX Inhibition

Objective: Quantify the IC₅₀ of the synthesized pyrazole-sulfonamide against CA IX.

-

Enzyme Preparation: Dilute recombinant human CA IX in HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator.

-

Substrate Introduction: Introduce CO₂-saturated water into the reaction chamber using a stopped-flow spectrophotometer.

-

Causality: The hydration of CO₂ by CA IX occurs on a millisecond timescale. Standard microplate readers cannot capture this pre-steady-state kinetic data. A stopped-flow system ensures rapid mixing and immediate optical reading, which is mandatory for accurate kinetic modeling.

-

-

Measurement: Monitor the absorbance decay at 558 nm (the isosbestic point of phenol red) to track the pH drop as CO₂ is converted to protons and bicarbonate.

-

Self-Validation Step (Control Benchmarking): Run Acetazolamide alongside the test compounds. Validation criteria: The assay is only valid if the Acetazolamide control yields an IC₅₀ of 25 nM (± 10%). Deviations indicate enzyme degradation or buffer failure, requiring immediate recalibration.

Quantitative Data Summary

The table below summarizes representative quantitative data for pyrazole-sulfonamide derivatives, highlighting their potency and selectivity profiles across different targets and cell lines[3][4].

| Compound / Scaffold | Target / Cell Line | IC₅₀ (µM) | Mechanism / Notes |

| Pyrazole-4-sulfonamide (Representative) | CA IX (Enzyme) | 0.025 - 0.150 | Zinc coordination; dual-tail binding strategy. |

| Pyrazole-4-sulfonamide (Representative) | HCT-116 (Colon Cancer) | 3.27 - 45.88 | Apoptosis induction via intracellular acidosis. |

| BTT 3033 (Analog) | Integrin α2β1 | 0.130 | Binds α2I domain; blocks cell adhesion to collagen I. |

| Acetazolamide (Standard Control) | CA IX (Enzyme) | 0.025 | Non-selective CA inhibitor; used for assay validation. |

References

-

ACS Omega. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Publications, July 13, 2023. Available at:[Link]

-

ResearchGate. "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer". ResearchGate, April 2023. Available at:[Link]

Sources

- 1. 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride | 1856018-55-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. BTT 3033 (1-(4-Fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide) | 1259028-99-3 | フナコシ [funakoshi.co.jp]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Fluorinated Pyrazoles: A Technical Guide to 1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical and pharmaceutical discovery. Among these privileged structures, 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole (and its C4-functionalized derivatives, such as CAS 1856089-39-8 and CAS 1856018-55-7) represents a highly specialized building block[1][2]. This whitepaper provides an in-depth mechanistic and procedural analysis of this compound, detailing the causality behind its structural design, the thermodynamic challenges of its synthesis, and field-proven protocols for its isolation.

Structural Rationale & Pharmacophore Dynamics

The molecular architecture of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is not arbitrary; it is meticulously engineered to exploit specific physicochemical properties required for target binding, particularly in Succinate Dehydrogenase Inhibitors (SDHIs) and lipophilic pharmaceutical candidates[3].

The N-Difluoromethyl ( N−CF2H ) Motif

Unlike the highly electron-withdrawing and strictly hydrophobic trifluoromethyl ( −CF3 ) group, the difluoromethyl group acts as a lipophilic hydrogen-bond donor [4]. The highly polarized C−H bond within the CF2H moiety can interact with specific hydrogen-bond acceptors (such as backbone carbonyls in enzyme active sites), while simultaneously increasing the overall metabolic stability and lipid permeability (logP) of the molecule[5].

The 5-Isobutoxymethyl Moiety

The placement of an alkoxymethyl ether at the 5-position serves a dual purpose:

-

Steric Tuning: The isobutyl chain provides a flexible, branched steric bulk that efficiently occupies hydrophobic pockets within target proteins (e.g., the ubiquinone-binding site of Complex II)[6].

-

Metabolic Modulation: The ether linkage ( −CH2−O−CH2− ) introduces a degree of rotational freedom and polarity, preventing the molecule from becoming excessively lipophilic, which could otherwise lead to poor aqueous solubility and high non-specific binding.

Mechanism of action for pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Synthetic Methodologies & Causality

The synthesis of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole requires overcoming significant regiochemical and thermodynamic hurdles. The workflow is generally divided into three phases: N-difluoromethylation, isomeric separation, and side-chain functionalization.

Phase 1: Regioselective N-Difluoromethylation

The difluoromethylation of ambidentate azoles like 3(5)-methylpyrazole typically utilizes chlorodifluoromethane (Freon 22, CHClF2 ) in the presence of a strong base. The base deprotonates the pyrazole, and the CHClF2 undergoes α -elimination to generate the highly reactive difluorocarbene ( :CF2 ) intermediate[5][7].

The Causality of Isomeric Mixtures: Because 3-methylpyrazole tautomerizes rapidly, the nucleophilic attack on the difluorocarbene yields a near 1:1 mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole[8]. The 5-methyl isomer is sterically more congested, making its formation slightly less kinetically favored, but thermodynamic equilibration often results in an inseparable mixture via standard chromatography. Separation requires highly efficient fractional distillation due to the nearly identical boiling points of the isomers[5].

Phase 2: Alkoxymethylation via Radical Halogenation

Once the 1-(difluoromethyl)-5-methyl-1H-pyrazole is isolated, the 5-methyl group must be converted to an isobutoxymethyl ether.

-

Radical Bromination: The 5-methyl group is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). The proximity of the N−CF2H group slightly deactivates the pyrazole ring, directing the radical formation to the benzylic-like 5-methyl position.

-

Williamson Ether Synthesis: The resulting 5-(bromomethyl) intermediate is reacted with isobutanol in the presence of a base (e.g., K2CO3 or NaH ) to form the ether linkage[6].

Phase 3: C4-Derivatization

The C4 position of the pyrazole ring remains highly nucleophilic. Depending on the downstream application, it can be:

-

Brominated to yield 4-bromo-1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole (CAS 1856089-39-8) for Suzuki-Miyaura cross-coupling[2].

-

Chlorosulfonated to yield the 4-sulfonyl chloride (CAS 1856018-55-7) for the synthesis of sulfonamide therapeutics[1].

Synthetic workflow for 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole.

Quantitative Data: N-Difluoromethylation Optimization

The efficiency of N-difluoromethylation is highly dependent on the solvent system, base, and phase-transfer catalyst (PTC). The table below synthesizes field-proven reaction conditions and their impact on isomer distribution[4][5].

| Reagent System | Solvent | Temp (°C) | Total Yield (%) | Isomer Ratio (3-Me : 5-Me) | Causality / Observation |

| CHClF2 / NaH | DMF | 80–100 | 45 - 55 | 55 : 45 | High temp required; poses thermal runaway hazards on scale. |

| CHClF2 / NaH / NaI / 18-Crown-6 | THF | 40 | 70 - 82 | 52 : 48 | Crown ether increases base solubility; allows milder, safer conditions. |

| CHClF2 / NaOH (aq) / TEBAC | Dioxane / H2O | 70 | 60 - 65 | 50 : 50 | Biphasic system; highly scalable, avoids anhydrous hazards. |

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to the next synthetic node.

Protocol A: Scalable N-Difluoromethylation of 3(5)-Methylpyrazole

Adapted from Ugrak et al. (2025) for biphasic scalability[8].

-

System Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a gas dispersion tube (fritted), and a reflux condenser.

-

Reagent Loading: Add 3-methyl-1H-pyrazole (820 g, 10 mol), dioxane (800 mL), potassium iodide (5 g, 0.03 mol), and triethylbenzylammonium chloride (TEBAC, 5 g, 0.02 mol). Causality: KI acts as a nucleophilic catalyst, while TEBAC facilitates the transfer of hydroxide ions into the organic phase to generate the difluorocarbene.

-

Carbene Generation: Heat the mixture to 70 °C. Begin bubbling chlorodifluoromethane (Freon 22) at a rate of 1 bubble per second.

-

Base Addition & Validation: Add solid NaOH (200 g, 5 mol) in portions. Monitor the pH of the aqueous phase. Self-Validation: The reaction is proceeding correctly if the pH steadily drops as NaOH is consumed by the generation of :CF2 and HCl byproducts.

-

Iterative Dosing: Once the pH reaches 7.0–7.5 (approx. 4 hours), cool to room temperature, add another 200 g of NaOH, and resume heating/bubbling. Repeat until a total of 800 g NaOH is consumed.

-

Isolation: Separate the organic layer, dry over MgSO4 , and concentrate. The critical separation of the 5-methyl isomer from the 3-methyl isomer is achieved via fractional distillation using a high-efficiency theoretical plate column (e.g., spinning band distillation).

Protocol B: Synthesis of 1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole

-

Radical Bromination: Dissolve 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride ( CCl4 ) or a greener alternative like trifluorotoluene. Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

-

Activation: Reflux the mixture under inert atmosphere for 4–6 hours. Self-Validation: The reaction is complete when the heavy NBS solid at the bottom of the flask converts to succinimide, which floats to the surface of the solvent.

-

Filtration: Cool to 0 °C, filter off the succinimide, and concentrate the filtrate to yield the crude 5-(bromomethyl) intermediate.

-

Etherification: In a separate dry flask, dissolve isobutanol (1.5 eq) in anhydrous THF. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Causality: Strict temperature control prevents the exothermic deprotonation from evaporating the THF.

-

Coupling: Once hydrogen evolution ceases, add the crude 5-(bromomethyl) intermediate dropwise. Stir at room temperature for 12 hours.

-

Workup: Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole.

References

-

Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025 (5), 202512393. Retrieved from[Link]

-

Filyakova, V. I., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(24), 13393–13495. Retrieved from[Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from[Link]

Sources

- 1. 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride | 1856018-55-7 [chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of N-Difluoromethylpyrazole Derivatives: A Technical Guide

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the N-difluoromethylpyrazole moiety has emerged as a privileged structural motif, conferring advantageous physicochemical properties that translate into a diverse and potent range of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of N-difluoromethylpyrazole derivatives. We will explore their significant antifungal, herbicidal, anticoagulant, anticancer, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this promising class of compounds.

Introduction: The Significance of the N-Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. Its introduction onto the pyrazole nitrogen atom significantly modulates the electronic properties and metabolic stability of the resulting molecule. This strategic fluorination often leads to enhanced binding affinity for biological targets, improved membrane permeability, and increased resistance to oxidative metabolism, thereby prolonging the compound's in vivo half-life. These favorable attributes have propelled the investigation of N-difluoromethylpyrazole derivatives across a spectrum of therapeutic and agrochemical applications.[1]

Antifungal Activity: Inhibition of Fungal Respiration

A prominent and well-established biological activity of N-difluoromethylpyrazole derivatives is their potent antifungal action against a wide range of phytopathogenic fungi.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mechanism underlying the antifungal efficacy of many N-difluoromethylpyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By binding to the ubiquinone-binding site of the SDH complex, these derivatives block the oxidation of succinate to fumarate, thereby disrupting fungal respiration and ATP production, ultimately leading to fungal cell death.[3]

Caption: Inhibition of Succinate Dehydrogenase by N-Difluoromethylpyrazole Derivatives.

Quantitative Antifungal Activity

The in vitro and in vivo efficacy of N-difluoromethylpyrazole derivatives has been demonstrated against a variety of fungal pathogens. The following table summarizes the antifungal activity of selected compounds.

| Compound ID | Fungal Species | Activity Metric | Value | Reference |

| A8 | Sclerotinia sclerotiorum | EC₅₀ | 3.96 mg/L | [3] |

| A14 | Sclerotinia sclerotiorum | EC₅₀ | 2.52 mg/L | [3] |

| 11o | Rhizoctonia solani | EC₅₀ | 0.14 µg/mL | [4] |

| 11m | Fusarium graminearum | EC₅₀ | 0.27 µg/mL | [4] |

| 11g | Botrytis cinerea | EC₅₀ | 0.52 µg/mL | [4] |

| 6w | Rhizoctonia solani | EC₅₀ | 0.27 µg/mL | [5] |

| 6c | Fusarium graminearum | EC₅₀ | 1.94 µg/mL | [5] |

| 6f | Botrytis cinerea | EC₅₀ | 1.93 µg/mL | [5] |

Herbicidal Activity: Targeting Essential Plant Enzymes

N-difluoromethylpyrazole derivatives have also shown significant potential as herbicides, targeting key enzymes essential for plant growth and development.

Mechanisms of Action

These compounds exhibit diverse mechanisms of action, including the inhibition of:

-

4-hydroxyphenylpyruvate dioxygenase (HPPD): This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition leads to bleaching of new growth.[6][7]

-

Protoporphyrinogen oxidase (PPO): PPO is involved in the synthesis of chlorophyll and heme. Its inhibition causes rapid membrane disruption and necrosis.[6]

-

Acetolactate synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6]

-

Transketolase (TK): This enzyme plays a role in the pentose phosphate pathway.[6]

Caption: Multiple Herbicidal Mechanisms of Action.

Quantitative Herbicidal Activity

The herbicidal efficacy of these derivatives has been evaluated against several economically important weed species.

| Compound ID | Target Weed | Inhibition (%) at 150 g a.i./hm² | Reference |

| 6a | Digitaria sanguinalis | 50-60% | [8][9] |

| 6a | Abutilon theophrasti | 50-60% | [8][9] |

| 6a | Eclipta prostrata | 50-60% | [8][9] |

| 6c | Digitaria sanguinalis | 50-60% | [8][9] |

| 6c | Abutilon theophrasti | 50-60% | [8][9] |

| 6c | Eclipta prostrata | 50-60% | [8][9] |

| 5n | Barnyard grass | Good activity at 0.05 mmol m⁻² | [7] |

| 5o | Barnyard grass | Good activity at 0.05 mmol m⁻² | [7] |

Anticoagulant Activity: A New Frontier in Thrombosis Management

A particularly exciting and clinically advanced application of N-difluoromethylpyrazole derivatives is in the field of anticoagulation. Specific compounds have been developed as potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.

Mechanism of Action: Factor XIa Inhibition

Factor XIa plays a significant role in the amplification of thrombin generation, which is central to thrombus formation. However, it is thought to have a lesser role in normal hemostasis. This suggests that inhibiting FXIa could prevent pathological thrombosis with a lower risk of bleeding complications compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[10] N-difluoromethylpyrazole derivatives, such as milvexian and asundexian, are orally bioavailable small molecules that directly and reversibly bind to the active site of FXIa, inhibiting its activity.[11][12][13]

Caption: Mechanism of Action of Factor XIa Inhibitors.

Quantitative Activity and Clinical Trial Data

Milvexian and asundexian have undergone extensive preclinical and clinical evaluation.

| Compound | Target | IC₅₀/Ki | Key Clinical Findings | Reference |

| Milvexian (BMS-986177) | Factor XIa | Ki of 0.11 nM | Reduced risk of postoperative venous thromboembolism (VTE) in a dose-dependent manner without increasing bleeding risk compared to enoxaparin in patients undergoing total knee replacement. | [12][14][15][16][17][18] |

| Asundexian (BAY 2433334) | Factor XIa | IC₅₀ of 1 nM | In the OCEANIC-AF trial, asundexian was inferior to apixaban for stroke prevention in atrial fibrillation but was associated with fewer bleeding events. The OCEANIC-STROKE trial showed positive results for secondary stroke prevention. | [5][11][19][20][21][22] |

Clinical Trial Highlights: AXIOMATIC-TKR (Milvexian)

In a phase 2 trial involving 1,242 patients undergoing knee arthroplasty, various doses of milvexian were compared to enoxaparin.[15]

-

Efficacy: Twice-daily doses of milvexian at 100 mg and 200 mg resulted in VTE rates of 9% and 8%, respectively, compared to 21% for enoxaparin.[15][16]

-

Safety: There were no major bleeding events in the milvexian arms, compared to one in the enoxaparin arm. The rates of major or clinically relevant nonmajor bleeding were 1% for milvexian and 2% for enoxaparin.[15]

Anticancer and Antibacterial Activities

N-difluoromethylpyrazole derivatives have also demonstrated promising activity against various cancer cell lines and bacterial strains.

Anticancer Activity

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as COX-2, RAF/MEK/ERK, and ALK/MET pathways.[8]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-based derivatives | CFPAC-1 (pancreatic) | 61.7 ± 4.9 | [11][13] |

| Pyrazole-based derivatives | MCF-7 (breast) | 81.48 ± 0.89 | [11][13] |

| Combretastatin-(trifluoromethyl) pyrazole hybrids | MCF-7 (breast) | 5.8 - 9.3 | [18][23] |

| Tetrazole based pyrazoline derivatives | MCF-7, A549, HepG2 | 0.78 - 3.12 µg/mL | [18] |

Antibacterial Activity

Several N-difluoromethylpyrazole derivatives have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA. The mechanism of action appears to be multifactorial, involving the inhibition of cell wall, protein, and nucleic acid synthesis.[24]

| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl derivatives | MRSA | as low as 0.78 | [21][24] |

| Difluoro aniline derivative (17) | MRSA | as low as 6.25 | |

| Dichloro substitution (18) | S. aureus | 0.78 - 1.56 | |

| Fluoro and nitro substitutions (30) | Gram-positive bacteria | as low as 6.25 | |

| Pyrazole-based sulfonamides (9, 10, 11, 17) | B. subtilis | 1 | [14] |

Experimental Protocols: Synthesis of N-Difluoromethylpyrazole Derivatives

The synthesis of N-difluoromethylpyrazole derivatives can be achieved through various routes. A common approach involves the N-difluoromethylation of a pre-formed pyrazole ring, followed by functional group interconversion to introduce desired substituents.

Caption: General Synthetic Workflow for N-Difluoromethylpyrazole Derivatives.

Step-by-Step Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole and 1-(Difluoromethyl)-5-methyl-1H-pyrazole[1][25]

Materials:

-

3(5)-Methylpyrazole

-

Chlorodifluoromethane (ClCF₂H)

-

Dioxane

-

Water

-

Base (e.g., NaOH)

-

Phase-transfer catalyst (e.g., triethylbenzylammonium chloride)

Procedure:

-

To a solution of 3(5)-methylpyrazole in a dioxane-water mixture, add the base and the phase-transfer catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C).

-

Bubble chlorodifluoromethane gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and separate the organic layer.

-

The resulting mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole isomers can be separated by fractional distillation.

Synthesis of N-Difluoromethylpyrazole Carboxamides[26]

Materials:

-

1-(Difluoromethyl)-1H-pyrazole-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., HATU)

-

An appropriate amine

-

Anhydrous solvent (e.g., DCM or THF)

-

Base (e.g., triethylamine)

Procedure (via Acid Chloride):

-

Suspend the 1-(difluoromethyl)-1H-pyrazole-carboxylic acid in an anhydrous solvent.

-

Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

To this solution, add the desired amine and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to yield the desired N-difluoromethylpyrazole carboxamide.

Conclusion and Future Perspectives

N-difluoromethylpyrazole derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of demonstrated biological activities. Their success in antifungal and herbicidal applications is well-established, and their emergence as a new class of anticoagulants with a potentially superior safety profile is particularly noteworthy. The promising anticancer and antibacterial activities warrant further investigation and optimization. The synthetic methodologies for accessing these compounds are robust and scalable, allowing for the generation of diverse libraries for structure-activity relationship studies. Future research in this area will likely focus on elucidating the detailed mechanisms of action for their anticancer and antibacterial effects, optimizing their pharmacokinetic and pharmacodynamic properties for specific therapeutic indications, and exploring their potential in other disease areas. The N-difluoromethylpyrazole scaffold is poised to remain a fertile ground for the discovery of novel and effective therapeutic and agrochemical agents.

References

-

Asundexian inferior to apixaban for stroke prevention in atrial fibrillation. (2024, September 1). European Society of Cardiology. Retrieved from [Link]

-

Results of prematurely stopped OCEANIC-AF trial on asundexian in AF. (2024, September 1). PACE-CME. Retrieved from [Link]

-

Asundexian Versus Apixaban in Patients With Atrial Fibrillation - OCEANIC-AF. (2024, September 1). American College of Cardiology. Retrieved from [Link]

-

Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses. (2021, November 15). Bristol Myers Squibb. Retrieved from [Link]

-

Weitz, J. I., Strony, J., Ageno, W., et al. (2021). Milvexian for the Prevention of Venous Thromboembolism. The New England Journal of Medicine, 385(23), 2161–2172. Retrieved from [Link]

-

Daily Milvexian ≥100 mg Superior to Enoxaparin in Preventing VTE. (2022, March 1). ASH Clinical News. Retrieved from [Link]

-

Oral milvexian reduces risk of postoperative venous thromboembolism. (2021, November 19). European Pharmaceutical Review. Retrieved from [Link]

-

Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses. (2021, November 15). PR Newswire. Retrieved from [Link]

-

Asundexian or Apixaban in Patients With Atrial Fibrillation According to Prior Oral Anticoagulant Use: A Subgroup Analysis of the OCEANIC-AF Randomized Clinical Trial. (2025, June 1). JAMA Cardiology. Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

milvexian. (2021, November 26). Drug Hunter. Retrieved from [Link]

-

Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023, September 5). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). Future Medicinal Chemistry. Retrieved from [Link]

-

Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026, February 4). ACS Omega. Retrieved from [Link]

-

First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. (2021). Clinical and Translational Science. Retrieved from [Link]

-

Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. (2023, September 14). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (2021, August 27). ResearchGate. Retrieved from [Link]

-

N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. (2025, June 27). Arkat USA. Retrieved from [Link]

-

Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid. (2023, November 18). Drug Discovery. Retrieved from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024, September 19). The Journal of Organic Chemistry. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 6). Molecules. Retrieved from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). MedDocs Publishers. Retrieved from [Link]

-

Positive Phase 3 OCEANIC-STROKE Data Position Asundexian for Upcoming FDA Submission. (2025, November 24). NeurologyLive. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Retrieved from [Link]

-

AntiCoagulation via Inhibition of FXIa by the Oral Compound BAY 2433334 – Non-cardioembolic Stroke. (2022, September 8). American College of Cardiology. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 6). Molecules. Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Retrieved from [Link]

-

Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. (2023, December 9). ResearchGate. Retrieved from [Link]

-

First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. ResearchGate. Retrieved from [Link]

-

Milvexian. Wikipedia. Retrieved from [Link]

-

A Phase 2 study of Factor XIa inhibitor to prevent New Ischemic Stroke. (2022). ClinicalTrials.gov. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria. Retrieved from [Link]

-

Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. (2025, August 13). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). Molecules. Retrieved from [Link]

Sources

- 1. Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. neurologylive.com [neurologylive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. meddocsonline.org [meddocsonline.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. drughunter.com [drughunter.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. news.bms.com [news.bms.com]

- 15. binasss.sa.cr [binasss.sa.cr]

- 16. ashpublications.org [ashpublications.org]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [prnewswire.com]

- 19. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]

- 20. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - - PACE-CME [pace-cme.org]

- 21. Bayer presents positive results from first Phase 2b trial on safety of asundexian in patients with atrial fibrillation [bayer.com]

- 22. Asundexian Versus Apixaban in Patients With Atrial Fibrillation - American College of Cardiology [acc.org]

- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of novel pyrazole compounds

Discovery and Synthesis of Novel Pyrazole Compounds: A Rational Design and Regioselective Methodology Guide

Executive Summary

Pyrazoles are a privileged class of five-membered nitrogen heterocycles that form the structural backbone of numerous FDA-approved therapeutics, including Celecoxib, Ruxolitinib, and Crizotinib. Their conformational rigidity, robust hydrogen-bonding capability, and favorable pharmacokinetic profiles make them indispensable in modern medicinal chemistry[1]. This technical guide explores the rational design, regioselective synthesis, and biological evaluation of novel pyrazole derivatives, providing a self-validating framework for drug discovery professionals.

Rational Drug Design & Scaffold Hopping

When designing kinase inhibitors or anti-inflammatory agents, the pyrazole nucleus frequently serves as a bioisostere for amides, phenols, or other aromatic rings. The unique arrangement of the two adjacent nitrogen atoms allows the molecule to act simultaneously as a hydrogen bond donor (via the N-H) and acceptor (via the sp2 nitrogen). This dual capability enables precise, high-affinity interactions within the ATP-binding pockets of critical oncology targets like EGFR, CDK2, and BRAF[2][3].

During scaffold hopping, replacing a metabolically labile functional group with a pyrazole ring often improves the metabolic half-life of the lead compound while maintaining or enhancing target affinity. The causality here is rooted in the electron-rich nature of the pyrazole ring, which resists rapid oxidative degradation by cytochrome P450 enzymes compared to simpler electron-rich aryls.

Synthetic Methodologies: Overcoming the Regioselectivity Challenge

Historically, the classical Knorr pyrazole synthesis—relying on the condensation of 1,3-dicarbonyls with substituted hydrazines—suffered from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-disubstituted isomers. While modern[3+2] cycloaddition of diazo compounds offers an alternative route, it requires handling highly reactive, potentially explosive intermediates[4].

For scalable, bench-stable synthesis, the modified Knorr condensation remains superior. Recent advancements have solved the regioselectivity issue through the strategic use of highly polar aprotic solvents and specific acid catalysis[5].

Experimental Protocol: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

This protocol outlines a highly regioselective synthesis of pyrazoles from 1,3-diketones and arylhydrazines.

Causality & Design Rationale: This methodology leverages N,N-dimethylacetamide (DMAc) as the primary solvent. Unlike polar protic solvents (e.g., ethanol or acetic acid), DMAc possesses a strong dipole moment that stabilizes the initial kinetically favored hydrazone intermediate. This stabilization prevents the intermediate from equilibrating to the thermodynamically favored—but incorrectly oriented—isomer prior to cyclization[5]. Furthermore, the addition of 50 mol% aqueous HCl serves a critical dual purpose: it protonates the carbonyl oxygen to accelerate the initial nucleophilic attack, and it subsequently drives the rate-limiting second dehydration step to achieve full aromatization.

Materials:

-

1,3-Diketone (1.0 equiv, 10 mmol)

-

Arylhydrazine hydrochloride (1.05 equiv, 10.5 mmol)

-

N,N-Dimethylacetamide (DMAc) (0.5 M, 20 mL)

-

10 N Aqueous HCl (0.5 equiv, 5 mmol)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in 20 mL of anhydrous DMAc.

-

Self-Validation Check: Ensure complete dissolution. A clear, homogenous solution confirms there is no localized aggregation that could skew the stoichiometric ratio and compromise regioselectivity.

-

-

Hydrazine Addition: Slowly add the arylhydrazine hydrochloride (10.5 mmol) in small portions over 5 minutes at room temperature (20–25 °C).

-

Acid Catalysis: Dropwise, add 0.5 mL of 10 N aqueous HCl.

-

Mechanistic Note: The 50 mol% loading is a strict parameter. Lower amounts stall the reaction at the hemiaminal intermediate, while higher amounts risk degrading sensitive functional groups.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS.

-

Self-Validation Check: The complete disappearance of the starting diketone peak and the emergence of a single, highly UV-active product spot confirms that regioselective cyclization has occurred without the need for thermal forcing (which often degrades the product).

-

-

Quenching and Extraction: Pour the reaction mixture into 50 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure 1-aryl-3,4,5-substituted pyrazole. Typical yields range from 75% to 98%[5].

Biological Evaluation & Structure-Activity Relationship (SAR)

Following synthesis, novel pyrazole derivatives are subjected to high-throughput in vitro screening. Recent literature highlights their exceptional potency against various oncology targets. The table below synthesizes recent quantitative data for novel pyrazole derivatives, demonstrating how specific substitutions dictate kinase selectivity and cellular toxicity.

Table 1: Quantitative Biological Activity of Recent Novel Pyrazole Derivatives

| Compound Class / Identifier | Primary Target / Cell Line | IC50 Value | Reference |

| Pyrazole Carbaldehyde (Compound 43) | PI3 Kinase / MCF7 (Breast Cancer) | 0.25 µM | [3] |

| Diphenyl-1H-pyrazole (Compound 8d) | CDK2 Kinase | 51.21 nM | [1] |

| Indole-Pyrazole Hybrid (Compound 33) | CDK2 Kinase / HCT116 (Colon Cancer) | 0.074 µM | [3] |

| Pyrazole-based Amide (Compound 24e) | PC-3 (Prostate Cancer) | 4.2 ± 1.1 µM | [6] |

| Pyrazole Derivative (Compound 50) | EGFR / A549 (Lung Cancer) | 0.83 - 1.81 µM | [2] |

Mechanistic Visualization

The following diagram illustrates the logical workflow of rational pyrazole drug discovery, mapping the transition from computational design to synthetic execution and biological validation.

Workflow of rational pyrazole drug discovery, from target identification to lead optimization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and structural elucidation of this and similar fluorinated pyrazole derivatives. We will delve into the theoretical underpinnings of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, and predict the mass spectral fragmentation patterns. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental replication and validation.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties[1][2][3]. The introduction of fluorine atoms or fluoroalkyl groups, such as the difluoromethyl (CHF₂) group, into organic molecules can profoundly alter their physicochemical and biological properties[4][5]. Fluorination can enhance metabolic stability, increase membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles[5].

The target molecule, 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole, combines the biologically relevant pyrazole scaffold with a difluoromethyl group at the N1 position and an isobutoxymethyl ether at the C5 position. Accurate structural confirmation is the cornerstone of any chemical research, and for this, NMR and MS are indispensable tools. This guide will provide a predictive but scientifically grounded overview of the key spectroscopic signatures of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For a fluorinated compound like 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Sample Preparation:

-

Weigh 5-10 mg of the purified pyrazole compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube[6]. Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm), although modern spectrometers can reference the residual solvent peak[6].

Data Acquisition Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Acquisition Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide range, e.g., +50 to -250 ppm, to ensure the signal is captured[7].

-

Referencing: An external reference like CFCl₃ (0.00 ppm) is typically used.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment, with multiplicities governed by spin-spin coupling to neighboring protons and the geminal fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.60 | d | 1H | H3 (pyrazole ring) | The pyrazole ring protons typically appear in the aromatic region. This proton will be a doublet due to coupling with H4. |

| ~6.40 | d | 1H | H4 (pyrazole ring) | This proton is expected to be upfield from H3 and will appear as a doublet due to coupling with H3. |

| ~7.20 | t | 1H | N-CH F₂ | This is a characteristic signal for the difluoromethyl group. It appears as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 58-60 Hz)[8][9]. |

| ~4.70 | s | 2H | C5-CH ₂-O | This methylene group is adjacent to the pyrazole ring and an oxygen atom, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons. |

| ~3.40 | d | 2H | O-CH ₂-CH | The methylene protons of the isobutyl group, deshielded by the adjacent oxygen. They will be split into a doublet by the methine proton. |

| ~2.00 | m | 1H | CH (CH₃)₂ | The methine proton of the isobutyl group will be a multiplet due to coupling with the adjacent methylene and the two methyl groups. |

| ~0.95 | d | 6H | CH(CH ₃)₂ | The two methyl groups of the isobutyl moiety are equivalent and will appear as a doublet due to coupling with the methine proton. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a clean window for observing fluorinated functional groups[7][10].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| -90 to -95 | d | N-CHF ₂ | The difluoromethyl group attached to a nitrogen on a pyrazole ring typically appears in this region[8][9]. The signal will be a doublet due to coupling with the geminal proton (²JF-H ≈ 58-60 Hz). |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The carbon of the CHF₂ group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment | Rationale and Comparative Insights |

| ~148 | s | C5 (pyrazole ring) | The carbon bearing the isobutoxymethyl group. |

| ~140 | s | C3 (pyrazole ring) | The unsubstituted CH carbon of the pyrazole ring. |

| ~111 | t (¹JC-F ≈ 250-255 Hz) | N-C HF₂ | This carbon will be split into a large triplet due to direct coupling with the two fluorine atoms. This is a definitive diagnostic signal[8][9]. |

| ~108 | s | C4 (pyrazole ring) | The other unsubstituted CH carbon of the pyrazole ring. |

| ~75 | s | O-C H₂-CH | The methylene carbon of the isobutyl group adjacent to the oxygen. |

| ~65 | s | C5-C H₂-O | The methylene carbon linking the pyrazole ring to the ether oxygen. |

| ~28 | s | C H(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~19 | s | CH(C H₃)₂ | The equivalent methyl carbons of the isobutyl group. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is complementary to NMR data for structural confirmation.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Sample Preparation:

-

Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile[11].

-

Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition Parameters:

-

Ionization Mode: Positive ESI mode is expected to be effective, protonating one of the pyrazole nitrogen atoms to form the [M+H]⁺ ion.

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

-

Collision Energy (for MS/MS): To induce fragmentation, a collision-induced dissociation (CID) experiment can be performed on the isolated [M+H]⁺ ion. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragments.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole is C₉H₁₄F₂N₂O. The predicted mass spectrum will be dominated by the protonated molecular ion [M+H]⁺.

Molecular Weight: 204.11 g/mol Predicted [M+H]⁺ (Monoisotopic): m/z 205.1147

Predicted Fragmentation Pathways: The fragmentation of pyrazoles is complex but often involves cleavage of the ring or loss of substituents[12][13][14]. The isobutoxymethyl side chain is a likely site for initial fragmentation.

Caption: Predicted ESI-MS fragmentation of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole.

Key Predicted Fragments:

-

m/z 149.06: This fragment would result from the loss of isobutene (C₄H₈) via a McLafferty-type rearrangement from the [M+H]⁺ ion, leaving a [M+H - 56]⁺ species corresponding to (1-(difluoromethyl)-1H-pyrazol-5-yl)methanol.

-

m/z 131.05: This fragment could arise from the loss of isobutanol (C₄H₁₀O) from the protonated molecule.

-

m/z 119.05: Subsequent loss of formaldehyde (CH₂O) from the m/z 149 fragment would lead to the protonated 1-(difluoromethyl)-1H-pyrazole cation.

-

m/z 118.04: Loss of the entire isobutoxymethyl radical would leave the pyrazole ring cation.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established a detailed roadmap for the structural elucidation of this novel compound. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns provide a robust set of criteria for its identification. The provided experimental protocols offer a standardized approach for acquiring high-quality data, ensuring that researchers can confidently validate these predictions in a laboratory setting. This document serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret data for new molecular entities with a high degree of confidence.

References

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source not further specified].

-

Babu, V., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

Cuevas-Yañez, E., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Gakh, A. A., & Shainyan, B. A. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Gakh, A. A., & Shainyan, B. A. (2019). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. [Link]

-

Mary, Y. S., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. [Link]

-

van der Plas, H. C., et al. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Begue, J.-P., & Bonnet-Delpon, D. (n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

-

Schröder, D., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. [Link]

-

Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Beier, P., et al. (2016). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry. [Link]

-

Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. visnav.in [visnav.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Efficient Access to Functionalized N‑Difluoromethylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 14. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold".[1][2][3] This versatility allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a diverse array of biological targets.[4][5] Consequently, pyrazole derivatives are found in numerous FDA-approved drugs, ranging from the anti-inflammatory celecoxib to a host of kinase inhibitors used in oncology, such as crizotinib and ruxolitinib.[5][6][7]

This guide provides an in-depth exploration of the key therapeutic targets modulated by pyrazole-based compounds. We will delve into the molecular mechanisms of action, present quantitative data on their activity, and provide detailed experimental protocols for their evaluation, reflecting the integrated approach required in contemporary drug discovery.

Targeting Inflammation: Pyrazoles as Cyclooxygenase (COX) Inhibitors

Mechanism of Action: Selective COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] The therapeutic rationale behind selective COX-2 inhibitors is to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[10][11]

Pyrazole-based drugs like Celecoxib achieve COX-2 selectivity through specific interactions with the enzyme's active site. The larger, more flexible active site of COX-2 features a side pocket that is absent in COX-1. The structural design of celecoxib, featuring a trifluoromethyl group on the pyrazole ring and a sulfonamide moiety, allows it to bind within this side pocket, conferring its selectivity.[10]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.

Quantitative Evaluation of COX Inhibition

The potency and selectivity of pyrazole-based inhibitors are typically quantified by determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-1 | 15 | >30 |

| COX-2 | 0.04 | ||

| Lonazolac | COX-1 | 1.2 | ~24 |

| COX-2 | 0.05 | ||

| Indomethacin | COX-1 | 0.02 | 0.2 |

| (Non-selective control) | COX-2 | 0.1 |

Note: Data compiled from multiple sources for illustrative purposes.[9][10]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

-

Prepare a stock solution of the fluorometric probe (e.g., ADHP) and Arachidonic Acid (substrate).

-

Prepare serial dilutions of the pyrazole-based test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.

-

-

Assay Procedure:

-

To a 96-well microplate, add 10 µL of the test compound dilutions.

-

Add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme (COX-1 or COX-2) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of the fluorometric probe.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/590 nm) at 37°C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Targeting Cancer: Pyrazoles as Multi-faceted Anticancer Agents

The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][5][13]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for signal transduction. Many pyrazole derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing phosphorylation of downstream targets.[3][14] This action can halt aberrant signaling that drives tumor growth, proliferation, and survival.[15]

Key Kinase Targets for Pyrazole-Based Drugs:

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR (Epidermal Growth Factor Receptor): Pyrazole derivatives can inhibit EGFR, which is often overexpressed in non-small cell lung cancer (NSCLC) and other solid tumors.[7][16][17]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, pyrazole compounds can block angiogenesis, the formation of new blood vessels that supply tumors.[16][18]

-

-

Non-Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

Signaling Pathway: JAK-STAT Inhibition by Pyrazole Derivatives

Caption: Pyrazole-based inhibitors block the JAK-STAT signaling cascade.

Quantitative Data: Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Primary Target(s) | IC50 (nM) | Target Cancer Cell Line | IC50 (µM) |

| Crizotinib | ALK / MET / ROS1 | 24 / 8 / 41 | H3122 (ALK+) | 0.02 |

| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | HEL (JAK2 V617F) | 0.18 |

| Axitinib | VEGFR1 / VEGFR2 | 0.1 / 0.2 | HUVEC | 0.0003 |

| Compound 27 | VEGFR-2 | 828.23 | MCF7 (Breast) | 16.5 |

| Compound 43 | PI3 Kinase | 250 | MCF7 (Breast) | 0.25 |

Note: Data compiled from multiple sources for illustrative purposes.[5][16][18]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of pyrazole compounds on cancer cell lines.

-

Cell Culture:

-

Culture the target cancer cell line (e.g., A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Targeting Neurodegenerative Disorders

Pyrazole and its close analog, pyrazoline, have emerged as promising scaffolds for targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[18][21][22]

Key Enzyme Targets in the CNS

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary strategy for managing the symptoms of Alzheimer's disease.[18][23][24]

-

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters. MAO-B inhibitors are used to treat Parkinson's disease, while MAO-A inhibitors have antidepressant effects. Pyrazoline derivatives have shown significant inhibitory effects on MAO enzymes.[18][22]

-

Catechol-O-Methyltransferase (COMT): COMT is another enzyme involved in the breakdown of dopamine. COMT inhibitors can be used as an adjunct therapy in Parkinson's disease.[18]

Experimental Workflow: Screening for Neuroprotective Agents

Caption: A typical screening cascade for identifying neuroprotective agents.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and AChE enzyme in the buffer.

-

Prepare serial dilutions of the pyrazole test compounds.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution.

-

Add 125 µL of DTNB solution and 25 µL of AChE solution.

-

Incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes. The color change is due to the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the reaction rate from the change in absorbance over time.

-

Determine the percentage of inhibition and calculate the IC50 value as described in previous protocols.

-

Targeting Microbial Infections

The pyrazole scaffold is also a versatile platform for the development of novel antimicrobial agents to combat bacteria and fungi, including drug-resistant strains.[25][26][27][28] Their mechanism of action can be diverse, from disrupting the bacterial cell wall to inhibiting essential metabolic pathways.[2][28]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[27]

| Compound Class | Target Organism | MIC (µg/mL) |

| Thiazolo-pyrazole derivatives | Methicillin-resistant S. aureus (MRSA) | As low as 4 |

| Naphthyl-pyrazole hydrazones | S. aureus | 0.78 - 1.56 |

| Aminoguanidine-pyrazoles | E. coli | 1 - 8 |

| Carbothiohydrazide-pyrazoles | Aspergillus niger | 2.9 - 7.8 |

Note: Data compiled from multiple sources for illustrative purposes.[27][28]

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, demonstrating remarkable versatility in targeting a wide range of proteins and pathways involved in inflammation, cancer, neurodegeneration, and microbial infections.[2][29] The synthetic tractability of the pyrazole ring allows medicinal chemists to precisely engineer derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets within a disease pathway (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors).[11]

-

Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their target proteins, offering prolonged duration of action and increased potency.

-

Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to design pyrazole compounds that can disrupt critical protein-protein interactions.

-

Overcoming Drug Resistance: Synthesizing novel pyrazole analogs to combat acquired resistance to existing therapies, a particularly pressing issue in oncology and infectious diseases.[28]

The continued exploration of the vast chemical space around the pyrazole core, combined with advanced computational design and innovative biological screening, ensures that this remarkable heterocycle will remain at the forefront of therapeutic innovation for years to come.

References

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023).

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC.

- Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. (n.d.).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education.

- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.